

# Historical Formulation of Desbutal Tablets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the historical formulation of **Desbutal**, a combination drug product previously manufactured by Abbott Laboratories. **Desbutal** contained the central nervous system stimulant methamphetamine hydrochloride and the sedative-hypnotic pentobarbital sodium. Due to a high potential for abuse, it was discontinued in 1973.

[1] This document outlines the probable formulation, manufacturing processes, and quality control methods based on pharmaceutical practices of the mid-20th century.

## **Core Formulation Data**

**Desbutal** was a unique biphasic tablet, designed to provide both immediate and sustained release of its active pharmaceutical ingredients (APIs).[1] The tablet consisted of two distinct layers: a yellow layer for the immediate release of pentobarbital sodium and a blue layer for the sustained release of methamphetamine hydrochloride, utilizing Abbott's "Gradumet" technology.[1]

Several dosage strengths of **Desbutal** were marketed, maintaining a consistent ratio of pentobarbital sodium to methamphetamine hydrochloride.[1]



| Dosage Strength | Methamphetamine<br>Hydrochloride (Sustained<br>Release) | Pentobarbital Sodium<br>(Immediate Release) |
|-----------------|---------------------------------------------------------|---------------------------------------------|
| Desbutal 5      | 5 mg                                                    | 30 mg                                       |
| Desbutal 10     | 10 mg                                                   | 60 mg                                       |
| Desbutal 15     | 15 mg                                                   | 90 mg                                       |

While the exact excipients used in **Desbutal** are not publicly available in detail, a plausible formulation can be constructed based on common pharmaceutical practices of the 1960s and 1970s for biphasic and sustained-release tablets.

Table 1: Plausible Excipient Profile for a **Desbutal** Biphasic Tablet



| Component                           | Layer                         | Function                           | Potential Excipients                                           |
|-------------------------------------|-------------------------------|------------------------------------|----------------------------------------------------------------|
| Active Ingredients                  |                               |                                    |                                                                |
| Methamphetamine<br>HCl              | Sustained Release<br>(Blue)   | CNS Stimulant                      | -                                                              |
| Pentobarbital Sodium                | Immediate Release<br>(Yellow) | Sedative-Hypnotic                  | -                                                              |
| Excipients                          |                               |                                    |                                                                |
| Sustained Release<br>Layer (Blue)   |                               |                                    |                                                                |
| Hydrophilic Matrix<br>Former        | Sustained Release<br>(Blue)   | Controls drug release              | Hydroxypropyl<br>methylcellulose<br>(HPMC),<br>Methylcellulose |
| Filler/Binder                       | Sustained Release<br>(Blue)   | Bulk, Cohesion                     | Microcrystalline<br>Cellulose, Dibasic<br>Calcium Phosphate    |
| Lubricant                           | Sustained Release<br>(Blue)   | Reduce friction during compression | Magnesium Stearate,<br>Stearic Acid                            |
| Glidant                             | Sustained Release<br>(Blue)   | Improve powder flow                | Colloidal Silicon<br>Dioxide, Talc                             |
| Colorant                            | Sustained Release<br>(Blue)   | Identification                     | FD&C Blue No. 1 or other approved blue dyes                    |
| Immediate Release<br>Layer (Yellow) |                               |                                    |                                                                |
| Filler/Binder                       | Immediate Release<br>(Yellow) | Bulk, Cohesion                     | Lactose, Starch,<br>Microcrystalline<br>Cellulose              |
| Disintegrant                        | Immediate Release<br>(Yellow) | Promotes tablet<br>breakup         | Starch, Alginic Acid                                           |



| Lubricant | Immediate Release<br>(Yellow) | Reduce friction during compression | Magnesium Stearate,<br>Stearic Acid             |
|-----------|-------------------------------|------------------------------------|-------------------------------------------------|
| Glidant   | Immediate Release<br>(Yellow) | Improve powder flow                | Colloidal Silicon<br>Dioxide, Talc              |
| Colorant  | Immediate Release<br>(Yellow) | Identification                     | FD&C Yellow No. 5 or other approved yellow dyes |

# **Manufacturing Process**

The production of a biphasic tablet like **Desbutal** would have involved a multi-step manufacturing process, likely utilizing a specialized bi-layer tablet press.





Figure 1. Probable manufacturing workflow for **Desbutal** tablets.



# **Experimental Protocols**

Quality control during the manufacturing of **Desbutal** would have been crucial to ensure the correct dosage and release profiles of the two active ingredients. The following are likely experimental protocols based on the United States Pharmacopeia (USP) standards of the era.

## **Content Uniformity**

Objective: To ensure that each tablet contains the proper amount of methamphetamine hydrochloride and pentobarbital sodium.

#### Methodology:

- A random sample of tablets (typically 10) would be selected from a batch.
- Each tablet would be individually crushed and the active ingredients extracted using a suitable solvent system.
- The concentration of each API would be determined using a validated analytical method, likely UV-Visible spectrophotometry, which was a common technique at the time. Specific wavelengths would be chosen to minimize interference between the two compounds, or a separation technique like column chromatography might have been employed prior to spectrophotometric analysis.
- The results for each tablet would be compared against the label claim, with acceptance criteria defined by the USP.

# Disintegration Test (for Immediate-Release Layer)

Objective: To determine the time it takes for the immediate-release layer to disintegrate in a simulated gastric fluid.

#### Methodology:

- The USP disintegration apparatus would be used, consisting of a basket-rack assembly submerged in a beaker of simulated gastric fluid (e.g., 0.1 N HCl) maintained at 37°C.
- One tablet would be placed in each of the six tubes of the basket.



- The apparatus would be started, and the time for the tablets to disintegrate and pass through the screen would be recorded.
- For an immediate-release formulation, the disintegration time would be expected to be within a short timeframe (e.g., under 30 minutes) as specified by the USP.

## **Dissolution Test (for Sustained-Release Layer)**

Objective: To evaluate the in-vitro release profile of methamphetamine hydrochloride from the sustained-release layer over an extended period.

#### Methodology:

- The USP dissolution apparatus, likely Apparatus 1 (rotating basket) or Apparatus 2 (paddle), would be used.[2]
- The dissolution medium would be a buffered solution simulating intestinal fluid, maintained at 37°C.
- A single tablet would be placed in each dissolution vessel.
- At specified time intervals (e.g., 1, 2, 4, 8 hours), samples of the dissolution medium would be withdrawn.
- The concentration of methamphetamine hydrochloride in each sample would be determined by UV-Visible spectrophotometry.
- The cumulative percentage of drug released over time would be calculated and compared against established specifications to ensure a gradual and controlled release.





Figure 2. Logical workflow for quality control testing of **Desbutal**.

# **Signaling Pathways of Active Ingredients**

The therapeutic and adverse effects of **Desbutal** were a result of the combined actions of its two active ingredients on the central nervous system.

## **Methamphetamine Hydrochloride**

Methamphetamine is a potent psychostimulant that primarily acts by increasing the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. It achieves this by promoting the release of these neurotransmitters from presynaptic terminals and by blocking their reuptake.





Figure 3. Simplified signaling pathway of methamphetamine hydrochloride.

### **Pentobarbital Sodium**

Pentobarbital is a barbiturate that enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor. This leads to a prolonged opening of the chloride ion channel, hyperpolarization of the neuronal membrane, and a general depression of the central nervous system.





Figure 4. Simplified signaling pathway of pentobarbital sodium.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Desbutal Wikipedia [en.wikipedia.org]
- 2. dissolutiontech.com [dissolutiontech.com]



 To cite this document: BenchChem. [Historical Formulation of Desbutal Tablets: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15387535#historical-formulation-of-desbutal-tablets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com